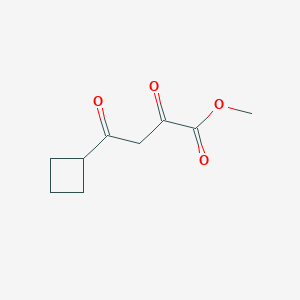
Methyl-4-Amino-1-ethyl-1H-pyrazol-5-carboxylat
Übersicht
Beschreibung
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Methyl-4-Amino-1-ethyl-1H-pyrazol-5-carboxylat ist eine wertvolle Verbindung in der medizinischen Chemie aufgrund seines Pyrazolkern, der ein häufiges Motiv in Arzneimitteln ist . Es zeigt eine Reihe von biologischen Aktivitäten, darunter entzündungshemmende, antibakterielle, antimykotische, krebshemmende, antidiabetische, antioxidative, Antidepressiva, antituberkulose und antivirale Eigenschaften . Diese Vielseitigkeit macht es zu einem idealen Kandidaten für die Arzneimittelsynthese und die Entwicklung neuer Therapeutika.
Landwirtschaft
In der Landwirtschaft spielt diese Verbindung eine Rolle bei der Synthese von Herbiziden und Agrochemikalien . Sein Pyrazolring ist ein wichtiger Bestandteil bei der Entwicklung neuer Produkte, die Nutzpflanzen vor Schädlingen und Krankheiten schützen, und trägt so zu einer verbesserten landwirtschaftlichen Produktivität bei .
Industrielle Anwendungen
Industriell wird this compound zur Synthese verschiedener chemischer Produkte verwendet. Es dient als Baustein für Isoxazol-4-carbonsäurederivate und Isoxazol-3,5-dicarboxamide, die als Herbizide eingesetzt werden . Seine Rolle in der chemischen Industrie ist entscheidend für die Herstellung von Verbindungen mit bestimmten gewünschten Eigenschaften.
Umweltanwendungen
Die Umweltwissenschaften profitieren von der Verwendung dieser Verbindung bei der Entwicklung umweltfreundlicher Chemikalien. Seine Derivate können so konzipiert werden, dass sie die Umweltbelastung minimieren, um sicherzustellen, dass landwirtschaftliche Praktiken nachhaltig bleiben .
Materialwissenschaften
In den Materialwissenschaften werden die Derivate der Verbindung hinsichtlich ihres Potenzials zur Herstellung neuer Materialien mit einzigartigen Eigenschaften untersucht. Der Pyrazolring kann als Kernstruktur für Materialien mit spezifischen Funktionalitäten dienen, die in verschiedenen technologischen Fortschritten eingesetzt werden können .
Analytische Chemie
This compound ist auch in der analytischen Chemie von Bedeutung. Es kann als Reagenz oder Standard in chromatographischen Verfahren und Massenspektrometrie verwendet werden, um die Identifizierung und Quantifizierung von Substanzen zu erleichtern . Seine präzise Rolle in analytischen Techniken unterstreicht seine Bedeutung für Forschung und Qualitätskontrolle.
Wirkmechanismus
Target of Action
Pyrazole derivatives, to which this compound belongs, have been known to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
The amino group in pyrazole compounds is known to exhibit significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions .
Biochemical Pathways
Pyrazole derivatives have been known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have some degree of bioavailability.
Result of Action
Pyrazole derivatives have been known to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The compound is known to be stable under normal temperatures and pressures , suggesting that it may be relatively stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
methyl 4-amino-2-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUAKLZRAQWJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716766 | |
| Record name | Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-57-2 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923283-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-1-(6-methoxy[1,5]naphthyridin-4-yl)-1-ethanone](/img/structure/B1465475.png)
![(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465476.png)


![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B1465484.png)


![1-(2-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1465489.png)






